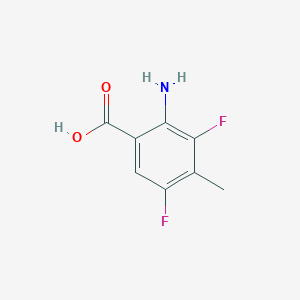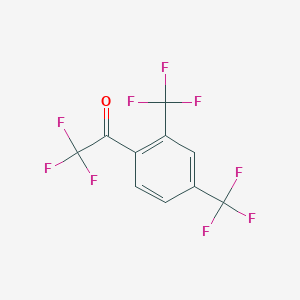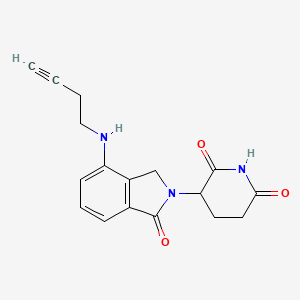
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene is an organic compound with the molecular formula C8H8ClFI. It is a polyhalogenated benzene derivative, characterized by the presence of chlorine, ethyl, fluorine, and iodine substituents on the benzene ring. This compound is typically a solid, appearing as white or pale yellow crystals . It is soluble in various organic solvents such as chloroform and xylene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene can be synthesized through a multi-step process involving halogenation and alkylation reactions. One common method involves the following steps:
Halogenation: The starting material, benzene, undergoes halogenation to introduce chlorine, fluorine, and iodine atoms. This can be achieved using reagents such as chlorine gas, fluorine gas, and iodine monochloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine, fluorine, or iodine) are replaced by nucleophiles such as amines or thiols.
Coupling Reactions: It can serve as a substrate in metal-catalyzed coupling reactions like the Sonogashira coupling and Heck reaction, which involve the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases like triethylamine or potassium carbonate are typical conditions for these reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while coupling with an alkyne can produce a substituted alkyne.
Applications De Recherche Scientifique
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene has several applications in scientific research:
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism by which 1-Chloro-3-ethyl-2-fluoro-4-iodobenzene exerts its effects involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. In receptor binding assays, it can interact with receptor proteins, modulating their signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-4-iodobenzene: Similar in structure but lacks the chlorine and ethyl substituents.
2-Chloro-4-fluoro-1-iodobenzene: Similar but with different positions of the substituents.
1-Chloro-4-ethyl-3-fluoro-2-iodobenzene: An isomer with a different arrangement of the substituents.
Uniqueness
1-Chloro-3-ethyl-2-fluoro-4-iodobenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in the synthesis of complex organic compounds and in various scientific research applications.
Propriétés
Formule moléculaire |
C8H7ClFI |
|---|---|
Poids moléculaire |
284.49 g/mol |
Nom IUPAC |
1-chloro-3-ethyl-2-fluoro-4-iodobenzene |
InChI |
InChI=1S/C8H7ClFI/c1-2-5-7(11)4-3-6(9)8(5)10/h3-4H,2H2,1H3 |
Clé InChI |
MXRKUMZPCYSZGR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1F)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid](/img/structure/B14776008.png)
![2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide](/img/structure/B14776021.png)
![3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14776026.png)
![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14776032.png)
